molecular formula C22H23FN2O2 B5575423 4-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-phenyl-2-piperazinone

4-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-phenyl-2-piperazinone

Cat. No.: B5575423
M. Wt: 366.4 g/mol
InChI Key: VAAHXHIXRJUMGY-UHFFFAOYSA-N
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Description

4-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-phenyl-2-piperazinone is a useful research compound. Its molecular formula is C22H23FN2O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.17435614 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physico-chemical Properties

  • Research has focused on synthesizing derivatives of substituted phenylcarbamic acid and evaluating their potential antiarrhythmic activity. Preliminary studies using a guinea-pig model demonstrated moderate antiarrhythmic effects, indicating the need for further investigation into more structurally complex derivatives for enhanced potency (Malík et al., 2004).

Biological Activity and Applications

  • Antimicrobial and Antifungal Properties : Compounds similar in structure have been synthesized to assess their antibacterial and antifungal activities against various strains, showing promise as potential antimicrobial agents (Patel, Patel, & Chauhan, 2007).

  • Cancer Research : Derivatives showing potent cytotoxic activities against cancer cell lines have been developed, indicating their potential as chemotherapeutic agents. For example, certain compounds have been found to induce apoptosis in colorectal cancer cell lines, showcasing the therapeutic possibilities in cancer treatment (Ahagh et al., 2019).

  • Neurological Applications : Research into serotonin 1A receptor antagonists, which are crucial for various neurological and psychiatric disorders, has led to the development of fluorine-18 labeled compounds for potential use in positron emission tomography (PET) imaging. This aids in understanding receptor distribution and function in the brain (Lang et al., 1999).

  • Viral Infections : Piperazinone derivatives have been identified as inhibitors of the HCV nonstructural protein NS4B, offering insights into novel therapeutic avenues for hepatitis C virus infections. This highlights the compound's potential role in antiviral therapy (Kakarla et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of the piperazinone ring .

Properties

IUPAC Name

4-[1-(2-fluorophenyl)-2,2-dimethylcyclopropanecarbonyl]-1-phenylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-21(2)15-22(21,17-10-6-7-11-18(17)23)20(27)24-12-13-25(19(26)14-24)16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAHXHIXRJUMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2F)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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